3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide
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Overview
Description
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a cyclobutane ring substituted with a chloro group and a carboxamide group, where the nitrogen atom is further substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. This intermediate is then reacted with N,N-di(propan-2-yl)amine in the presence of a base such as triethylamine to yield the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Major Products
Substitution: Formation of N,N-di(propan-2-yl)cyclobutane-1-carboxamide derivatives.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of N,N-di(propan-2-yl)cyclobutanamine.
Scientific Research Applications
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylcyclobutane-1-carboxamide
- 3-Chloro-N,N-diethylcyclobutane-1-carboxamide
- 3-Chloro-N,N-di(propan-2-yl)cyclopentane-1-carboxamide
Uniqueness
3-Chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide is unique due to its specific substitution pattern and the presence of the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
190393-47-6 |
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Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.73 g/mol |
IUPAC Name |
3-chloro-N,N-di(propan-2-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H20ClNO/c1-7(2)13(8(3)4)11(14)9-5-10(12)6-9/h7-10H,5-6H2,1-4H3 |
InChI Key |
IRRZBUQPXRFVRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CC(C1)Cl |
Origin of Product |
United States |
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